molecular formula C22H24N2O4 B11562237 N'-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide

N'-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide

Cat. No.: B11562237
M. Wt: 380.4 g/mol
InChI Key: ZVKQROLRAQXPSE-HZHRSRAPSA-N
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Description

N’-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide is a compound with an intriguing structure. It belongs to the class of imidazole-containing chalcones, which have shown promising antifungal properties. Specifically, this compound has potential as an anti-aspergillus agent. Pulmonary aspergillosis (PA) is a respiratory disease caused by the fungus genus Aspergillus, and this compound could be a valuable addition to the arsenal of antifungal agents .

Preparation Methods

The synthesis of N’-[(E)-[3,4-Bis(prop-2-EN-1-yloxy)phenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide involves a Claisen–Schmidt condensation reaction. Here are the key steps:

    Starting Materials: 4-(1H-imidazol-1-yl)benzaldehyde and 4’-methylacetophenone.

    Reaction: The two starting materials undergo a Claisen–Schmidt condensation in the presence of aqueous sodium hydroxide in methanol.

    Product: The resulting compound is (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one.

    Purification: The product is recrystallized from hot methanol to obtain high yield and purity .

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, oxidation may involve oxidizing agents like KMnO4 or CrO3.

    Major Products: The products formed from these reactions will vary based on the specific reaction type and conditions.

Scientific Research Applications

    Chemistry: As a building block for designing novel chalcone derivatives.

    Biology: Investigating its antifungal properties and mechanisms of action.

    Medicine: Exploring its efficacy against pulmonary aspergillosis.

    Industry: Developing antifungal drugs .

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. its antifungal activity likely involves interactions with specific molecular targets and pathways within the fungal cells.

Properties

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

N-[(E)-[3,4-bis(prop-2-enoxy)phenyl]methylideneamino]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C22H24N2O4/c1-4-12-26-20-11-8-18(14-21(20)27-13-5-2)15-23-24-22(25)16-28-19-9-6-17(3)7-10-19/h4-11,14-15H,1-2,12-13,16H2,3H3,(H,24,25)/b23-15+

InChI Key

ZVKQROLRAQXPSE-HZHRSRAPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OCC=C)OCC=C

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OCC=C)OCC=C

Origin of Product

United States

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